2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol
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Overview
Description
2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol is a chemical compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . This compound features a phenolic ring with a methoxy group at position 2 and an imine group at position 6, which is substituted with a 4-(methylsulfonyl)phenyl group . It is primarily used for research purposes and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol typically involves the condensation of 2-methoxyphenol (guaiacol) with p-toluidine (4-methyl aniline) under appropriate conditions. The reaction proceeds via imine formation between the phenolic hydroxyl group and the amino group of p-toluidine. Industrial production methods may vary, but the key step remains the condensation reaction. Optimization of reaction conditions, catalysts, and purification processes ensures efficient production.
Chemical Reactions Analysis
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: Substitution reactions at the phenolic position are possible.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol has a wide range of scientific research applications :
Chemistry: It is used as a building block in organic synthesis.
Biology: It is investigated for potential biological activities, such as antioxidant properties.
Medicine: It is explored for its pharmacological effects, including anti-inflammatory and antimicrobial properties.
Industry: It is employed in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol involves its interaction with molecular targets and pathways . It has been shown to inhibit the growth of cancer cells, including human immunodeficiency virus (HIV)-infected cells and breast cancer cells, by interfering with cell signaling pathways . The specific mechanism is not fully understood, but it may involve the formation of intramolecular hydrogen bonds that cause oxidative DNA damage in cancer cells .
Comparison with Similar Compounds
2-methoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol can be compared with other similar compounds, such as 2-methoxy-5-((phenylamino)methyl)phenol . While both compounds have similar structures, the presence of the methylsulfonyl group in this compound imparts unique properties, such as enhanced biological activity and different reactivity patterns .
Similar Compounds
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
2-methoxy-6-[(4-methylsulfonylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-20-14-5-3-4-11(15(14)17)10-16-12-6-8-13(9-7-12)21(2,18)19/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXWXRPGOFFWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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